Replacing AEEA with simpler amines (EDA, MEA) compromises corrosion inhibition and increases VOC emissions. AEEA’s unique primary amine, secondary amine, and terminal hydroxyl group enable selective imidazoline formation with TOFA, achieving >98% corrosion inhibition efficiency. It delivers 3× faster CO₂ absorption than MEA in biphasic solvents and a 144°C flash point for low-VOC, high-temperature curing. A safe, high-boiling liquid (238°C) that eliminates evaporative losses. Consistent purity for reliable industrial formulation.
N-(2-Hydroxyethyl)ethylenediamine (AEEA, CAS 111-41-1) is a highly versatile, bifunctional aliphatic amine characterized by the presence of one primary amine, one secondary amine, and a terminal primary hydroxyl group. Operating as a clear, high-boiling liquid (bp 238–243 °C) with an exceptionally low vapor pressure (<0.01 hPa at 20 °C), AEEA is a critical building block in the synthesis of specialty surfactants, oilfield corrosion inhibitors, and advanced gas-sweetening solvents. Unlike simpler polyamines or alkanolamines, AEEA's unique structural asymmetry allows it to undergo selective amidation and cyclization reactions, making it the definitive precursor for 1-(2-hydroxyethyl)-2-alkyl imidazolines. For procurement professionals and chemical formulators, AEEA represents a high-performance, low-VOC alternative to lighter amines, offering superior thermal stability, enhanced handling safety, and distinct phase-partitioning properties in end-use formulations [1].
Attempting to substitute AEEA with more common amines like Ethylenediamine (EDA), Diethylenetriamine (DETA), or Monoethanolamine (MEA) fundamentally compromises both processability and product performance. Substituting AEEA with MEA results in the loss of the secondary amine site, drastically reducing CO2 absorption capacity and crosslinking density in epoxy applications [1]. Conversely, substituting AEEA with EDA or DETA eliminates the terminal hydroxyl group. In corrosion inhibitor manufacturing, this forces the synthesis of aminoethyl-imidazolines rather than hydroxyethyl-imidazolines, fundamentally altering the hydrophilic-lipophilic balance (HLB) and reducing the film-forming efficiency on metal surfaces[2]. Furthermore, from a manufacturing standpoint, EDA and DETA possess significantly higher vapor pressures, introducing severe volatile organic compound (VOC) emissions, evaporative losses, and flammability risks during high-temperature condensation reactions that AEEA avoids entirely.
In continuous gas treatment and Electrochemically Mediated Amine Regeneration (EMAR) processes, absorbent loss via evaporation is a major operational cost. AEEA demonstrates a vapor pressure of <0.01 hPa at 20 °C, compared to 1.3 kPa for Ethylenediamine (EDA) under identical conditions[1]. This represents a volatility reduction of approximately four orders of magnitude. Blending AEEA into EDA-based systems or using it as a primary solvent drastically reduces amine slip into the gas phase effluent without compromising the overall CO2 loading capacity.
| Evidence Dimension | Vapor Pressure at 20 °C |
| Target Compound Data | AEEA: <0.01 hPa (~0.001 kPa) |
| Comparator Or Baseline | EDA: 1.3 kPa |
| Quantified Difference | ~4 orders of magnitude lower volatility for AEEA |
| Conditions | Pure amine solutions at 20 °C evaluated for gas phase effluent loss |
Procuring AEEA minimizes costly amine makeup requirements and reduces environmental VOC emissions in large-scale scrubbing operations.
When reacted with tall oil fatty acids (TOFA) or waste cooking oil, AEEA yields 1-(2-hydroxyethyl)-2-alkyl imidazolines, whereas DETA yields 1-(2-aminoethyl)-2-alkyl imidazolines [1]. The terminal hydroxyl group provided by AEEA alters the surfactant's hydrophilic-lipophilic balance, enabling superior self-assembly into a compact, water-repellent barrier on metal surfaces. Studies show that AEEA-derived imidazolines can achieve >98% corrosion inhibition efficiency at dosages as low as 50 mg/L in CO2-saturated saline environments, outperforming standard amidoamine baselines.
| Evidence Dimension | Terminal Functional Group in Imidazoline Ring |
| Target Compound Data | AEEA: Yields terminal hydroxyl group (-OH) |
| Comparator Or Baseline | DETA: Yields terminal primary amine (-NH2) |
| Quantified Difference | AEEA enables >98% inhibition at 50 mg/L due to optimized film-forming HLB |
| Conditions | Condensation with fatty acids at 175–230 °C; tested in CO2-saturated saline |
AEEA is the mandatory precursor for formulators requiring the specific phase-partitioning and high-efficiency film-forming properties of hydroxyethyl-imidazolines.
AEEA's bifunctional diamine structure (one primary, one secondary amine) provides superior CO2 capture metrics compared to Monoethanolamine (MEA). In wetted wall column evaluations at 40 °C, biphasic solvents containing AEEA (e.g., 25% AEEA / 50% DEEA) demonstrate CO2 absorption rates up to 3 times faster than standard 30% MEA solutions at lean loading conditions [1]. Furthermore, the additional secondary amine site in AEEA increases the theoretical and practical maximum CO2 loading (mol CO2/mol amine) relative to MEA.
| Evidence Dimension | CO2 Absorption Rate |
| Target Compound Data | AEEA-based solvent: Up to 3x faster absorption |
| Comparator Or Baseline | Baseline: 30% MEA solution |
| Quantified Difference | 300% increase in absorption kinetics at lean loading |
| Conditions | Wetted wall column at 40 °C, PCO2* < 100 Pa |
Faster absorption kinetics allow engineers to design smaller, less capital-intensive absorber columns for post-combustion carbon capture.
Industrial synthesis of polyamides and imidazolines requires extended reflux at temperatures often exceeding 175 °C. AEEA possesses a boiling point of 238–243 °C and a flash point of 144 °C . In stark contrast, EDA has a boiling point of 116 °C and a dangerously low flash point of 38 °C. Utilizing AEEA eliminates the need for high-pressure reactor vessels that would otherwise be required to contain lighter polyamines at reaction temperatures, significantly simplifying the manufacturing workflow.
| Evidence Dimension | Flash Point and Boiling Point |
| Target Compound Data | AEEA: Flash point 144 °C, Boiling point 238–243 °C |
| Comparator Or Baseline | EDA: Flash point 38 °C, Boiling point 116 °C |
| Quantified Difference | 106 °C higher flash point; >120 °C higher boiling point |
| Conditions | Standard atmospheric pressure handling and storage |
AEEA permits safe, atmospheric-pressure processing at high temperatures, lowering equipment costs and mitigating severe fire hazards.
AEEA is the preferred amine precursor for reacting with tall oil fatty acids (TOFA) to produce 1-(2-hydroxyethyl)-2-alkyl imidazolines. The resulting terminal hydroxyl group is essential for achieving the correct hydrophilic-lipophilic balance, ensuring >98% corrosion inhibition efficiency in CO2-saturated pipelines [1].
Due to its extremely low vapor pressure (<0.01 hPa) and diamine structure, AEEA is highly suited for Electrochemically Mediated Amine Regeneration (EMAR) and biphasic solvent blends. It prevents the severe evaporative absorbent losses seen with EDA while delivering absorption kinetics up to 3 times faster than standard MEA [2].
In the production of esterquats and textile softeners, AEEA's primary hydroxyl group serves as a critical site for subsequent esterification with fatty acids. Polyamines lacking this hydroxyl group, such as DETA, cannot undergo this specific derivatization, making AEEA irreplaceable in these formulations [1].
For industrial coatings and adhesives requiring high-temperature curing without severe off-gassing, AEEA provides a high boiling point (238 °C) and high flash point (144 °C). This allows formulators to create safer, low-VOC hardeners compared to highly volatile alternatives like EDA [2].
Corrosive;Irritant;Health Hazard